
Prostaglandin f1alpha
Vue d'ensemble
Description
La prostaglandine F1alpha, également connue sous le nom de 6-céto-prostaglandine F1alpha, est un métabolite stable de la prostacycline (prostaglandine I2). Il s'agit d'un composé physiologiquement actif présent en très petites quantités chez tous les mammifères. Dans le plasma humain, les concentrations de prostaglandine F1alpha sont généralement inférieures à 50 picogrammes par millilitre . Ce composé joue un rôle important dans divers processus physiologiques, notamment la vasodilatation, l'inhibition de l'agrégation plaquettaire et la modulation des réponses inflammatoires .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La prostaglandine F1alpha peut être synthétisée par l'hydrolyse non enzymatique de la prostacycline (prostaglandine I2). La production de prostacycline est généralement surveillée en mesurant les niveaux de prostaglandine F1alpha, car la prostacycline a une demi-vie très courte dans le plasma (environ 60 minutes) et encore plus courte dans le tampon (2 à 3 minutes) . La voie de synthèse implique l'hydratation de la prostacycline dans des conditions contrôlées pour produire la prostaglandine F1alpha.
Méthodes de production industrielle
La production industrielle de prostaglandine F1alpha implique l'utilisation de chromatographie liquide haute performance (HPLC), de chromatographie en phase gazeuse/spectrométrie de masse (GC/MS), de radioimmunodosage ou de techniques d'immunodosage enzymatique pour mesurer et isoler le composé à partir de fluides biologiques tels que le sérum, l'urine et les milieux de culture tissulaire .
Analyse Des Réactions Chimiques
Types de réactions
La prostaglandine F1alpha subit diverses réactions chimiques, notamment :
Oxydation : La prostaglandine F1alpha peut être oxydée pour former des acides phosphatidiques oxydés, tels que PA(PGF1alpha/2:0).
Réduction : Le composé peut être réduit pour former différents métabolites, y compris la tétranor-prostaglandine F1alpha.
Substitution : La prostaglandine F1alpha peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions de la prostaglandine F1alpha comprennent les oxydants, les réducteurs et divers catalyseurs. Les conditions de ces réactions impliquent généralement des températures contrôlées, des niveaux de pH et la présence de solvants spécifiques pour faciliter les transformations souhaitées.
Principaux produits formés
Les principaux produits formés à partir des réactions de la prostaglandine F1alpha comprennent les acides phosphatidiques oxydés, les métabolites réduits tels que la tétranor-prostaglandine F1alpha et divers dérivés substitués .
Applications de la recherche scientifique
La prostaglandine F1alpha a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Elle est utilisée comme marqueur de la production de prostacycline dans divers tests chimiques.
Mécanisme d'action
La prostaglandine F1alpha exerce ses effets en interagissant avec des récepteurs spécifiques à la surface des cellules cibles. Elle agit principalement sur le récepteur de la prostacycline, ce qui conduit à l'activation de voies de signalisation intracellulaires qui entraînent la vasodilatation, l'inhibition de l'agrégation plaquettaire et la modulation des réponses inflammatoires . Les effets du composé sont médiés par l'élévation des niveaux d'adénosine monophosphate cyclique (AMPc) dans les cellules cibles .
Applications De Recherche Scientifique
Cardiovascular Applications
Vasodilation and Antiplatelet Effects
Prostaglandin F1alpha is recognized for its potent vasodilatory effects and ability to inhibit platelet aggregation. These properties make it particularly useful in treating conditions related to pulmonary hypertension and other cardiovascular disorders. For instance, it has been shown to be effective in managing primary pulmonary hypertension by improving blood flow and reducing vascular resistance .
Clinical Studies
- A study indicated that levels of 6-keto-prostaglandin F1alpha correlate well with prostacyclin levels, making it a reliable marker for monitoring treatment efficacy in pulmonary arterial hypertension .
- Elevated plasma levels of 6-keto-prostaglandin F1alpha have been observed in patients with septic shock, suggesting its potential role as a biomarker for disease severity and treatment response .
Condition | Application | Outcome |
---|---|---|
Primary Pulmonary Hypertension | Vasodilation | Improved hemodynamics |
Septic Shock | Biomarker for severity | Elevated levels correlate with outcomes |
Obstetric Applications
Role in Pre-eclampsia
Research has demonstrated that urinary excretion of 6-keto-prostaglandin F1alpha is significantly lower in pre-eclamptic women compared to normal pregnant controls. This finding indicates a potential role of prostaglandins in the pathophysiology of pre-eclampsia, suggesting that monitoring these levels could aid in early diagnosis and management .
Clinical Findings
- A study measured urinary excretion of 6-keto-prostaglandin F1alpha before and after the onset of pre-eclampsia, revealing decreased levels associated with the condition .
Condition | Measurement Method | Findings |
---|---|---|
Pre-eclampsia | Urinary excretion | Lower levels compared to normal pregnancies |
Metabolic Applications
Cholesterol Metabolism
this compound has been studied for its effects on cholesterol metabolism. In vitro studies have shown that it stimulates cholesteryl ester hydrolase activity, which may have implications for understanding atherogenesis and cardiovascular health .
Study Focus | Effect | Implications |
---|---|---|
Cholesteryl Ester Metabolism | Stimulation of hydrolase activity | Potential link to atherogenesis |
Research Methodologies
Immunoassay Techniques
The development of sensitive immunoassays for measuring 6-keto-prostaglandin F1alpha has facilitated research into its physiological roles. Techniques such as solid-phase competition assays allow for accurate quantification of this metabolite in various biological fluids .
Case Study 1: Pulmonary Hypertension
A clinical trial evaluated the efficacy of prostacyclin analogs in patients with severe pulmonary hypertension. The results indicated significant improvements in exercise capacity and hemodynamics correlated with increased levels of 6-keto-prostaglandin F1alpha.
Case Study 2: Pre-eclampsia Monitoring
In a cohort study involving pregnant women, urinary levels of 6-keto-prostaglandin F1alpha were monitored throughout pregnancy. The findings revealed that lower levels were predictive of the onset of pre-eclampsia, highlighting the potential for early intervention.
Mécanisme D'action
Prostaglandin F1alpha exerts its effects by interacting with specific receptors on the surface of target cells. It primarily acts on the prostacyclin receptor, leading to the activation of intracellular signaling pathways that result in vasodilation, inhibition of platelet aggregation, and modulation of inflammatory responses . The compound’s effects are mediated through the elevation of cyclic adenosine monophosphate (cAMP) levels within the target cells .
Comparaison Avec Des Composés Similaires
Composés similaires
Prostaglandine F2alpha : Un autre membre de la famille des prostaglandines, connu pour son rôle dans la contraction des muscles lisses et la régulation des fonctions reproductives.
Prostaglandine D2 : Impliquée dans la régulation du sommeil, des réponses allergiques et de l'inflammation.
Prostaglandine E1 : Connue pour ses propriétés vasodilatatrices et anti-inflammatoires.
Unicité de la prostaglandine F1alpha
La prostaglandine F1alpha est unique en raison de sa nature stable en tant que métabolite de la prostacycline et de son rôle important dans la vasodilatation et l'inhibition de l'agrégation plaquettaire . Contrairement aux autres prostaglandines, la prostaglandine F1alpha est spécifiquement utilisée comme marqueur de la production de prostacycline et a des applications cliniques distinctes dans la santé cardiovasculaire .
Activité Biologique
Prostaglandin F1α (PGF1α) is a significant eicosanoid derived from arachidonic acid, playing a crucial role in various physiological processes. This article delves into its biological activities, mechanisms of action, and clinical implications, supported by data tables and relevant case studies.
Overview of Prostaglandin F1α
Prostaglandins are lipid compounds that exert their effects locally through receptor-mediated pathways. PGF1α is known for its diverse biological activities, including the modulation of smooth muscle contraction, cytoprotection of mucosal tissues, and involvement in vascular functions.
Receptor Interaction:
PGF1α primarily interacts with specific prostaglandin receptors (e.g., EP and FP receptors), which are G-protein coupled receptors. Activation of these receptors leads to various intracellular signaling cascades, influencing cellular responses such as contraction, secretion, and inflammation.
Physiological Effects:
- Smooth Muscle Contraction: PGF1α induces contraction in various smooth muscle types, including those in the gastrointestinal tract and uterus. It acts in opposition to Prostaglandins E (e.g., PGE1), which typically promote relaxation .
- Cytoprotection: PGF1α protects gastric mucosal tissues from damage due to ulcerogenic agents by enhancing mucosal blood flow and promoting epithelial cell proliferation .
- Vasodilation and Platelet Aggregation: While PGF1α itself is not primarily a vasodilator like its counterpart prostacyclin (PGI2), it can influence vascular tone indirectly through its metabolites .
Clinical Implications
Role in Disease States:
- Pulmonary Hypertension: PGF1α and its stable metabolite 6-keto-PGF1α have been studied as potential biomarkers for monitoring pulmonary arterial hypertension. Elevated levels correlate with disease severity and treatment response .
- Pre-eclampsia: Studies have shown altered urinary excretion of 6-keto-PGF1α in pre-eclampsia cases, indicating its potential role in pregnancy-related hypertensive disorders .
Table 1: Biological Activities of Prostaglandin F1α
Table 2: Clinical Studies Involving Prostaglandin F1α
Case Studies
Case Study 1: Pulmonary Hypertension Management
In a clinical trial involving patients with primary pulmonary hypertension, the administration of PGF1α analogs showed improved hemodynamic parameters. The concentration of 6-keto-PGF1α was used as a biomarker to assess treatment efficacy, demonstrating significant correlations with patient outcomes .
Case Study 2: Pre-eclampsia Monitoring
A cohort study measured urinary excretion levels of 6-keto-PGF1α before and after the onset of pre-eclampsia in pregnant women. Results indicated that lower excretion levels were associated with the onset of hypertensive symptoms, suggesting a potential role for PGF1α in monitoring pregnancy complications .
Propriétés
IUPAC Name |
7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUXGQBLFALXCR-CDIPTNKSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CCCCCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901339475 | |
Record name | (9alpha,11alpha,13E,15S)-9,11,15-Trihydroxyprost-13-en-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901339475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Prostaglandin F1a | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002685 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
745-62-0 | |
Record name | PGF1α | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=745-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prostaglandin F1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000745620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (9alpha,11alpha,13E,15S)-9,11,15-Trihydroxyprost-13-en-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901339475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROSTAGLANDIN F1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ72O6860W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Prostaglandin F1a | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002685 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.